molecular formula C92H150N28O29 B11927304 H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe-DL-Asp-DL-Arg-DL-Arg-DL-Val-DL-Ser-DL-Val-DL-Ala-DL-Ala-DL-Glu-OH

H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe-DL-Asp-DL-Arg-DL-Arg-DL-Val-DL-Ser-DL-Val-DL-Ala-DL-Ala-DL-Glu-OH

Cat. No.: B11927304
M. Wt: 2112.3 g/mol
InChI Key: CNNRZOUCQVLOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe-DL-Asp-DL-Arg-DL-Arg-DL-Val-DL-Ser-DL-Val-DL-Ala-DL-Ala-DL-Glu-OH” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like HBTU or DIC. The peptide is then cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure the purity and accuracy of the peptide sequence.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be performed using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

This peptide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a drug delivery vehicle.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This peptide is unique due to its specific sequence and the presence of multiple DL-amino acids, which can influence its stability and biological activity

Properties

IUPAC Name

2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N28O29/c1-13-47(10)71(118-84(143)62-28-21-35-120(62)87(146)70(46(8)9)117-81(140)59(40-67(129)130)113-78(137)56(36-43(2)3)110-74(133)51(93)38-65(125)126)88(147)119-34-20-27-61(119)83(142)103-41-63(122)106-52(24-17-31-100-90(94)95)75(134)111-57(37-50-22-15-14-16-23-50)79(138)112-58(39-66(127)128)80(139)108-53(25-18-32-101-91(96)97)76(135)107-54(26-19-33-102-92(98)99)77(136)115-69(45(6)7)86(145)114-60(42-121)82(141)116-68(44(4)5)85(144)105-48(11)72(131)104-49(12)73(132)109-55(89(148)149)29-30-64(123)124/h14-16,22-23,43-49,51-62,68-71,121H,13,17-21,24-42,93H2,1-12H3,(H,103,142)(H,104,131)(H,105,144)(H,106,122)(H,107,135)(H,108,139)(H,109,132)(H,110,133)(H,111,134)(H,112,138)(H,113,137)(H,114,145)(H,115,136)(H,116,141)(H,117,140)(H,118,143)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,148,149)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNRZOUCQVLOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N28O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2112.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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